molecular formula C18H20OS B1360553 2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone CAS No. 898781-24-3

2',4'-Dimethyl-3-(4-thiomethylphenyl)propiophenone

Cat. No.: B1360553
CAS No.: 898781-24-3
M. Wt: 284.4 g/mol
InChI Key: ZFYRIBNHTKHZLR-UHFFFAOYSA-N
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Description

2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is an organic compound with the molecular formula C18H20OS It is known for its unique structural features, which include a propiophenone backbone substituted with dimethyl and thiomethylphenyl groups

Scientific Research Applications

2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This method uses an acyl chloride or anhydride as the acylating agent and a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone can undergo various chemical reactions, including:

    Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carbonyl group in the propiophenone moiety can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives

    Reduction: Alcohol derivatives

    Substitution: Nitro or halogenated derivatives

Mechanism of Action

The mechanism of action of 2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone involves its interaction with molecular targets through its functional groups. The thiomethyl group can participate in nucleophilic or electrophilic reactions, while the carbonyl group can form hydrogen bonds or coordinate with metal ions. These interactions influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2’,3’-Dimethyl-3-(4-thiomethylphenyl)propiophenone
  • 4’-Methyl-3-(4-thiomethylphenyl)propiophenone
  • 2’,4’-Dimethyl-3-(4-methylphenyl)propiophenone

Uniqueness

2’,4’-Dimethyl-3-(4-thiomethylphenyl)propiophenone is unique due to the presence of both dimethyl and thiomethylphenyl groups, which confer distinct chemical and physical properties

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(4-methylsulfanylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20OS/c1-13-4-10-17(14(2)12-13)18(19)11-7-15-5-8-16(20-3)9-6-15/h4-6,8-10,12H,7,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFYRIBNHTKHZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CCC2=CC=C(C=C2)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644379
Record name 1-(2,4-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-24-3
Record name 1-(2,4-Dimethylphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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